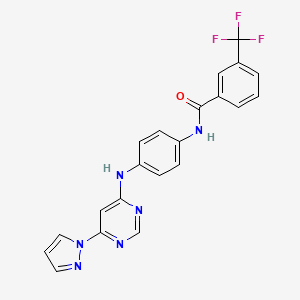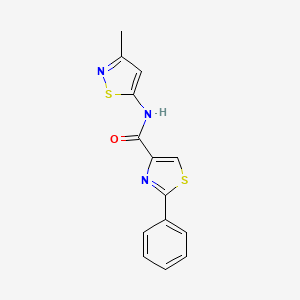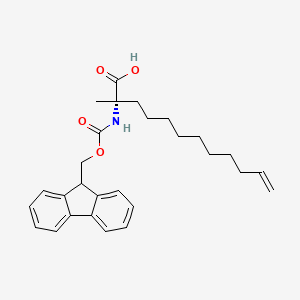![molecular formula C10H16N2 B2537818 5-[(Dimethylamino)methyl]-2-methylaniline CAS No. 107600-25-9](/img/structure/B2537818.png)
5-[(Dimethylamino)methyl]-2-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-[(Dimethylamino)methyl]-2-methylaniline is a chemical structure that is part of various research studies due to its potential applications in different fields. It is related to compounds that have been synthesized and studied for their chemical properties and reactivity, as well as their role in the formation of more complex molecules.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, a one-pot reaction involving 4'-(dimethylamino)benzoin with 2-propanone and NH3 led to the formation of a compound with a 3-oxazoline ring, which could be further modified to produce a 3-thiazoline derivative . Another study reported the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an intermediate in biologically active compounds, through a three-step process starting from commercially available 4-fluoro-2methoxy-5nitroaniline . These syntheses highlight the versatility of dimethylamino-substituted compounds in organic chemistry.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. X-ray analysis was used to deduce the absolute configurations of enantiomers of a synthesized compound . In another study, the orientation around a double bond in a synthesized compound was established by X-ray analysis . These studies demonstrate the importance of structural analysis in understanding the properties and potential applications of these molecules.
Chemical Reactions Analysis
Chemical reactions involving dimethylamino-substituted compounds have been investigated to understand their reactivity and potential for creating new molecules. For example, the O-atom of a 3-oxazoline ring was replaced by S using P2S5, demonstrating the ability to modify the heterocyclic structure . Additionally, the synthesis of various heterocyclic systems using a dimethylaminopropenoate derivative as a reagent shows the compound's utility in heterocyclic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethylamino-substituted compounds have been studied to assess their stability and behavior under different conditions. The electrochemical oxidation of 2,5-dimethylaniline resulted in a polymer with characteristics similar to polyaniline, which was found to be very stable . The study of the acid-base properties, NMR, and doping level of the polymer further contributed to the understanding of its properties . These findings are crucial for the development of materials with specific electrical and chemical properties.
科学的研究の応用
Synthesis of Nitrogen-rich Salts and Explosives
Research has demonstrated the utility of derivatives of 5-[(Dimethylamino)methyl]-2-methylaniline in synthesizing nitrogen-rich salts for potential use in secondary explosives. These compounds exhibit low sensitivities, making them interesting for applications requiring stable energetic materials. The detailed synthesis and characterization of these salts, including their thermal stability and explosive performance, underscore the compound's role in developing safer explosive materials (Fendt et al., 2011).
Development of Polymeric Membranes
In the field of materials science, derivatives of this compound have been used as solvents and additives in the fabrication of polymeric membranes. Specifically, their application in producing poly(vinylidene fluoride) (PVDF) hollow fiber membranes highlights the compound's role in enhancing membrane properties such as porosity and water permeability. This research has implications for water treatment and filtration technologies (Hassankiadeh et al., 2015).
Antimicrobial and Antioxidant Agents
Another area of application involves the synthesis of organic compounds containing this compound derivatives that exhibit antimicrobial and antioxidant properties. These compounds have been evaluated for their effectiveness against various microbial strains and their ability to scavenge free radicals, indicating potential uses in pharmaceuticals and as preservatives (Malhotra et al., 2013).
Synthesis of Biologically Active Compounds
Furthermore, derivatives of this compound have been pivotal in synthesizing biologically active compounds, such as potential cancer therapeutics. By modifying the structure of these derivatives, researchers have been able to investigate their antiproliferative activities against various cancer cell lines, contributing valuable insights into new chemotherapeutic agents (Lu et al., 2013).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .
特性
IUPAC Name |
5-[(dimethylamino)methyl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8-4-5-9(6-10(8)11)7-12(2)3/h4-6H,7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMHJHNXEBFVTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-mesityl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2537736.png)

![2-(2-chlorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2537739.png)
![Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2537741.png)
![N-[5-[[2-(2,3-dimethylanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B2537742.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2537744.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2537745.png)
![3-(4-fluorophenyl)-1-(3-nitrophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2537747.png)
![2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2537748.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2537753.png)


![6-(2-Chloro-acetyl)-2,4-dimethyl-4H-benzo-[1,4]oxazin-3-one](/img/structure/B2537757.png)